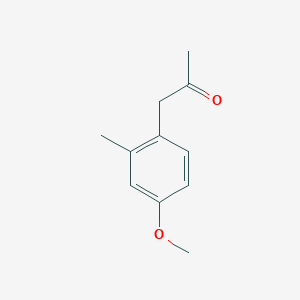
1-(4-Methoxy-2-methylphenyl)propan-2-one
Übersicht
Beschreibung
1-(4-Methoxy-2-methylphenyl)propan-2-one, also known as PMK, is a chemical compound commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Analytical Characterization : Studies have been conducted on the synthesis and analytical characterization of compounds related to 1-(4-Methoxy-2-methylphenyl)propan-2-one. This includes the differentiation of isomers and by-products during synthesis using various chromatographic and spectroscopic methods (McLaughlin et al., 2017).
X-ray Structures and Computational Studies : Research has been performed on the X-ray structures and computational studies of cathinones, which are related to 1-(4-Methoxy-2-methylphenyl)propan-2-one. This includes the use of techniques like FTIR, UV–Vis, and NMR spectroscopy to characterize these compounds (Nycz et al., 2011).
Biomedical Research
Metabolite Determination : Research has identified specific metabolites of new designer drugs related to 1-(4-Methoxy-2-methylphenyl)propan-2-one in human urine, highlighting major metabolic pathways (Zaitsu et al., 2009).
Antimicrobial and Antiradical Activity : Studies on the antimicrobial and antiradical activities of compounds structurally similar to 1-(4-Methoxy-2-methylphenyl)propan-2-one have been conducted, providing insights into their potential biomedical applications (Čižmáriková et al., 2020).
Material Science and Photophysics
Photophysical Studies : The photophysics of chalcone derivatives related to 1-(4-Methoxy-2-methylphenyl)propan-2-one has been studied, including their phosphorescence properties in various solvents (Bangal et al., 1996).
Organic NLO Crystals : Research on the growth and characterization of organic nonlinear optical material derivatives of 1-(4-Methoxy-2-methylphenyl)propan-2-one has been conducted. This includes studying their structural properties and second harmonic generation efficiency (Crasta et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQISZAPZNSVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)propan-2-one | |
CAS RN |
16882-24-9 | |
| Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

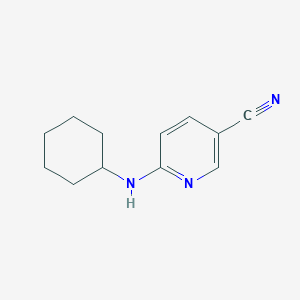
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)
![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)
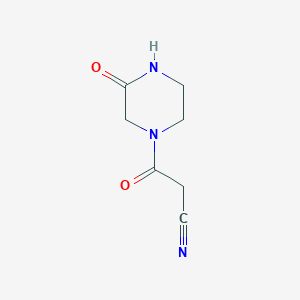
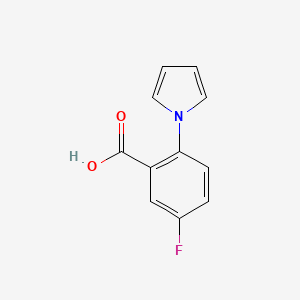
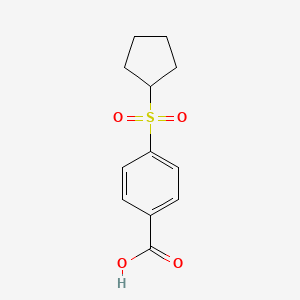
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
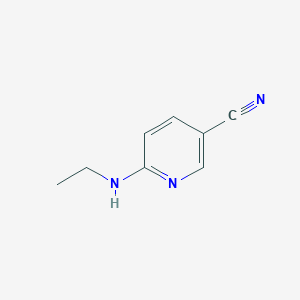
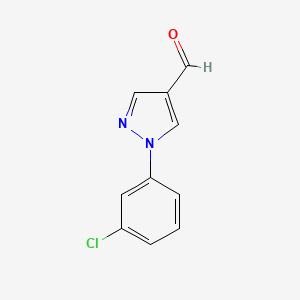
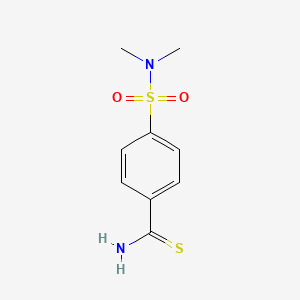
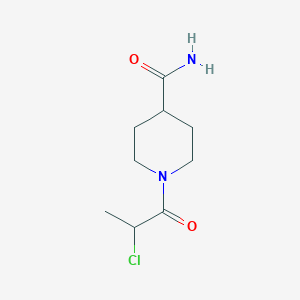
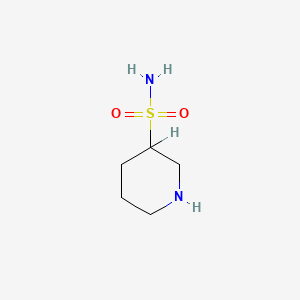
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)